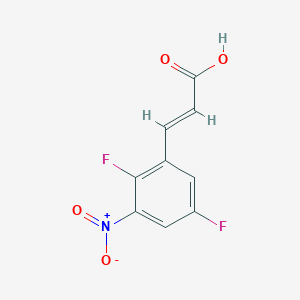
3-(2,5-Difluoro-3-nitrophenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-3-nitrocinnamic acid is an organic compound with the molecular formula C9H5F2NO4 It is a derivative of cinnamic acid, characterized by the presence of two fluorine atoms and a nitro group on the aromatic ring
Preparation Methods
The synthesis of 2,5-Difluoro-3-nitrocinnamic acid can be achieved through several synthetic routes. One common method involves the nitration of 2,5-difluorocinnamic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another approach involves the use of fluorinating agents to introduce fluorine atoms into the cinnamic acid framework, followed by nitration.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The choice of reagents, reaction conditions, and purification techniques would be tailored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,5-Difluoro-3-nitrocinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2,5-difluoro-3-aminocinnamic acid, while oxidation can produce 2,5-difluoro-3-nitrobenzoic acid.
Scientific Research Applications
2,5-Difluoro-3-nitrocinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound’s derivatives have potential applications in drug discovery and development. Fluorinated aromatic compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for pharmaceutical research.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound and its derivatives. The presence of fluorine atoms can improve the pharmacokinetic properties of drugs, leading to better efficacy and reduced side effects.
Industry: In the industrial sector, 2,5-Difluoro-3-nitrocinnamic acid can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-3-nitrocinnamic acid and its derivatives depends on their specific applications. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets, leading to improved biological activity.
In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and nitro groups. These substituents can stabilize reaction intermediates and transition states, facilitating various transformations.
Comparison with Similar Compounds
2,5-Difluoro-3-nitrocinnamic acid can be compared with other similar compounds, such as:
2,4-Difluoro-3-nitrocinnamic acid: This compound has a similar structure but with fluorine atoms at different positions on the aromatic ring. The positional isomerism can lead to differences in reactivity and properties.
3,5-Difluoro-4-nitrocinnamic acid: Another positional isomer with fluorine atoms at the 3 and 5 positions. The different substitution pattern can affect the compound’s chemical behavior and applications.
2,5-Difluoro-3-aminocinnamic acid: The reduced form of 2,5-Difluoro-3-nitrocinnamic acid, where the nitro group is converted to an amino group. This compound has different chemical and biological properties due to the presence of the amino group.
The uniqueness of 2,5-Difluoro-3-nitrocinnamic acid lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers and analogs.
Properties
Molecular Formula |
C9H5F2NO4 |
|---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
(E)-3-(2,5-difluoro-3-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)9(11)7(4-6)12(15)16/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
NBHCNAIQUDKOKT-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)F)[N+](=O)[O-])F |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















